1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine hydrochloride
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Overview
Description
1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine hydrochloride is a chemical compound with potential applications in various scientific fields It is characterized by the presence of a cyclohexyloxy group, a fluorophenyl group, and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-(Cyclohexyloxy)-3-fluorobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological outcomes .
Comparison with Similar Compounds
- 1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-one
- 4-(Cyclohexyloxy)-3-fluorobenzaldehyde
- 4-(Cyclohexyloxy)-3-fluorophenylacetic acid
Comparison: Compared to similar compounds, 1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine hydrochloride is unique due to its specific amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C14H21ClFNO |
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Molecular Weight |
273.77 g/mol |
IUPAC Name |
1-(4-cyclohexyloxy-3-fluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H20FNO.ClH/c1-10(16)11-7-8-14(13(15)9-11)17-12-5-3-2-4-6-12;/h7-10,12H,2-6,16H2,1H3;1H |
InChI Key |
JJSRDDQGRHLHIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC2CCCCC2)F)N.Cl |
Origin of Product |
United States |
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